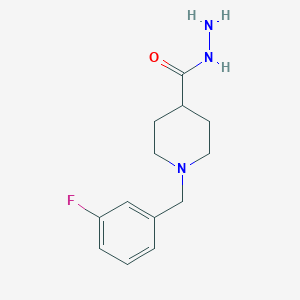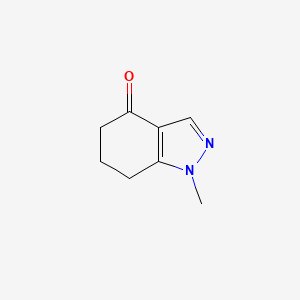
1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one
Übersicht
Beschreibung
The compound "1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one" is a derivative of the indazole class, which is a heterocyclic compound with a bicyclic structure consisting of a fusion of benzene and pyrazole rings. Indazole derivatives are of significant interest due to their pharmacological properties and their use in various chemical reactions as intermediates for the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. For instance, the 1-methyl isomer of a related compound was prepared using palladium-catalyzed Suzuki coupling, starting from 5-bromo-1-methyl-6,7-dihydro-1H-indazole and indole-2-boronate . Another approach involved the cyclization reaction of a dioxaspirodecanone with methylhydrazine, yielding predominantly the N-2 methyl isomer after de-protection . These methods highlight the versatility in synthetic strategies to obtain different indazole isomers.
Molecular Structure Analysis
The molecular structure of indazole derivatives has been extensively studied using various spectroscopic techniques. For example, NMR, IR, and X-ray crystallography have been employed to confirm the structure of synthesized compounds . The crystal structure of 7-methoxy-1H-indazole, a related compound, shows that the methoxy group lies in the plane of the indazole system, and the crystal packing consists principally of hydrogen-bonded trimers . Such detailed structural analyses are crucial for understanding the properties and reactivity of these molecules.
Chemical Reactions Analysis
Indazole derivatives participate in a variety of chemical reactions. The regiospecific synthesis of indazole isomers indicates that these compounds can undergo selective reactions to yield specific products . The ability to synthesize different regioisomers opens up possibilities for the development of new compounds with tailored properties for potential applications in medicinal chemistry and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure. Spectroscopic studies such as NMR and IR provide insights into the electronic environment of the atoms within the molecule, which in turn affects its reactivity . The crystal structure analysis helps in understanding the solid-state properties, such as packing and potential intermolecular interactions . Additionally, computational studies using density functional theory (DFT) can predict properties like vibrational frequencies, electronic absorption, and nonlinear optical properties, which are important for practical applications .
Wissenschaftliche Forschungsanwendungen
Regiospecific Synthesis and Chemical Properties
Regiospecific Synthesis : Dandu et al. (2007) reported a method for the regiospecific synthesis of N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers. This approach involved palladium-catalyzed Suzuki coupling and other synthetic steps to produce specific isomers of the compound (Dandu et al., 2007).
Theoretical Studies on Tautomerism : Pérez Medina et al. (2006) conducted computational studies on tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. This study provided insights into the most stable tautomers, supported by experimental data (Pérez Medina et al., 2006).
Chemical Reactions and Synthesis Techniques
Synthesis of Thiazolidin-4-Ones : Gautam and Chaudhary (2014) explored the synthesis of thiazolidin-4-ones and thiazinan-4-ones from derivatives of 6,7-dihydro-1H-indazol-4(5H)-ones. This study highlighted the use of these compounds in synthesizing a variety of chemical structures (Gautam & Chaudhary, 2014).
Reaction with Dichloroketene and Sulfene : Mosti et al. (1984) investigated the reaction of dichloroketene and sulfene with certain indazole derivatives. This study contributed to the understanding of how these compounds interact with other chemical agents and the resulting novel heterocyclic systems (Mosti et al., 1984).
Applications in Material Science and Biology
Antimicrobial Activity : Swamy et al. (2019) synthesized a series of indazole derivatives and tested their in vitro activity against various microorganisms. This study demonstrates the potential biological applications of these compounds, particularly in antimicrobial treatments (Swamy et al., 2019).
Antibacterial and Antifungal Agent : Panda et al. (2022) highlighted the impact of the indazole scaffold as an antibacterial and antifungal agent. They explored the biological properties of indazole and its derivatives, emphasizing their antimicrobial and anti-inflammatory properties (Panda et al., 2022).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves speculating on potential future research directions, such as new synthetic methods, applications, or theoretical studies.
I hope this general approach helps! If you have specific questions about any of these topics, feel free to ask.
Eigenschaften
IUPAC Name |
1-methyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-7-3-2-4-8(11)6(7)5-9-10/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZFWKUHDMFIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377565 | |
| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6,7-dihydro-1H-indazol-4(5H)-one | |
CAS RN |
85302-16-5 | |
| Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide](/img/structure/B1304236.png)
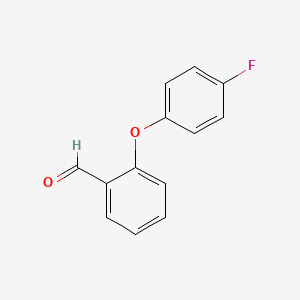
![2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1304245.png)
![Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate](/img/structure/B1304247.png)
![3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B1304249.png)
![Methyl 4-{3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl}benzenecarboxylate](/img/structure/B1304250.png)
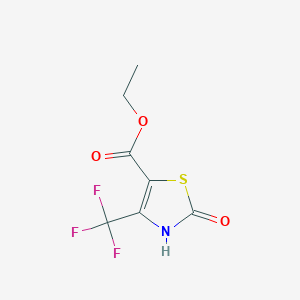
![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine](/img/structure/B1304255.png)
![4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile](/img/structure/B1304256.png)
amino]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B1304257.png)
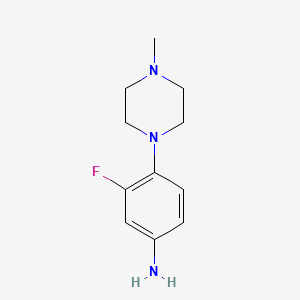
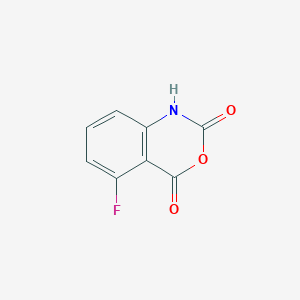
![1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B1304264.png)
